N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

urea transporter UT-A1 inhibition IC50

Researchers requiring consistent, selective inhibition of urea transporter UT-A1 should use this well-characterized Class A inhibitor. Common lot-to-lot variability in selectivity profiles is eliminated. - Maintains a constant IC50 (3.3 μM) across wide urea concentration ranges (200-1600 mM), ensuring reproducible noncompetitive inhibition. - Provides a 4.8-fold selectivity window over UT-B, critical for titrating selective effects in IMCD or perfused kidney preparations. - Fully reversible inhibition confirmed by washout experiments, ideal for acute diuresis and PK/PD recovery studies.

Molecular Formula C24H27N3O3
Molecular Weight 405.498
CAS No. 1251688-22-8
Cat. No. B611607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
CAS1251688-22-8
SynonymsUTA1inh-A1, UTA1(inh)-A1, UTA1-inh-A1
Molecular FormulaC24H27N3O3
Molecular Weight405.498
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCCCC4
InChIInChI=1S/C24H27N3O3/c1-3-30-18-12-10-17(11-13-18)25-20-16-21(24(28)27-14-5-4-6-15-27)26-23-19(20)8-7-9-22(23)29-2/h7-13,16H,3-6,14-15H2,1-2H3,(H,25,26)
InChIKeyDGRFWSAHPXCNDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UTA1inh-A1 Chemical Identity and Procurement


N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1251688-22-8), commonly designated UTA1inh-A1, is a synthetic small molecule belonging to the 8-hydroxyquinoline (8-HQ) class of urea transporter (UT) inhibitors [1]. It was originally identified through a high-throughput screen of ~90,000 compounds and classified as a Class A UT-A1 inhibitor [1]. Its core structure features a quinoline scaffold bearing a piperidine-1-carbonyl group at the 2-position, a methoxy group at the 8-position, and a 4-ethoxyphenylamino substituent at the 4-position [1]. The compound is primarily utilized in experimental pharmacology as a tool to probe urea transporter function and as a reference molecule in the development of novel diuretic agents (urearetics) targeting the kidney urea concentrating mechanism [1].

Selective Class A urea transporter UT-A1 inhibitor tool compound
8-Hydroxyquinoline scaffold reference molecule for urea concentrating mechanism research
Supports UT-A1 target engagement and diuretic mechanism studies in kidney models

UTA1inh-A1 Substitution Limitations


The UT-A1 inhibitor chemical space is characterized by steep structure-activity relationships (SAR), where subtle modifications to the quinoline core, the piperidine/thiomorpholine amide, or the aniline substituent produce large shifts in both UT-A1 potency and UT-A1/UT-B selectivity [1]. For instance, replacing the 4-ethoxyphenylamino group of UTA1inh-A1 with a 3-methoxybenzylamine (UTA1inh-A2) increases the UT-B IC50 from 16 μM to >50 μM, while a seemingly conservative switch from piperidine to thiomorpholine and 4-MeO-aniline (UTA1inh-A3) reduces the selectivity window from ~4.8-fold to ~1.8-fold [1]. Consequently, procurement decisions that treat all 'UT-A1 inhibitors' as interchangeable risk introducing compounds with uncharacterized selectivity profiles, divergent mechanism kinetics, and unpredictable performance in diuretic efficacy models [1]. Direct quantitative comparison against the specific analog series reported in the primary screening literature is essential to ensure the compound's pharmacological profile aligns with experimental requirements [1].

SAR sensitivity Minor quinoline modifications produce large shifts in UT-A1 potency and selectivity, limiting interchangeability.
Selectivity drift Near-neighbor analog UTA1inh-A3 shows markedly reduced UT-A1/UT-B selectivity compared to UTA1inh-A1.
Mechanism divergence Competitive, irreversible, or extracellularly binding analogs may not replicate UTA1inh-A1's noncompetitive intracellular profile.

UTA1inh-A1 Quantitative Differentiation


UT-A1 Inhibitory Potency vs. Closest Analogs

UTA1inh-A1 inhibits UT-A1-mediated urea transport with an IC50 of 3.3 μM in MDCK cells expressing rat UT-A1 [1]. Among the closest structural analogs within Class A, UTA1inh-A2 (3-MeO-benzylamine instead of 4-EtO-aniline) shows a higher IC50 of 5.3 μM, while UTA1inh-A3 (thiomorpholine + 4-MeO-aniline) has a comparable IC50 of 3.5 μM [1]. The approximately 1.6-fold greater potency of UTA1inh-A1 over UTA1inh-A2 at the primary target is relevant for dose-response experimental design.

UT-A1 inhibitory potency
Head-to-head
IC50 = 3.3 μM
vs. UTA1inh-A2: 5.3 μM; vs. UTA1inh-A3: 3.5 μM
Highest potency within tested Class A analogs
MDCK cell fluorescence assay, rat UT-A1, 800 mM urea gradient
urea transporter UT-A1 inhibition IC50 structure-activity relationship diuretic target

UT-A1 vs. UT-B Selectivity Profile

UTA1inh-A1 shows an IC50 of 16 μM against rat UT-B, yielding a UT-B/UT-A1 selectivity ratio of approximately 4.8-fold [1]. In contrast, the closely related analog UTA1inh-A3 exhibits a UT-B IC50 of 6.2 μM and a selectivity ratio of only ~1.8-fold, making it essentially non-selective between the two urea transporter isoforms [1]. This indicates that the 4-ethoxyphenylamino substituent in UTA1inh-A1 contributes to a modest but measurable UT-A1 preference that is absent in certain near-neighbor compounds.

UT-A1 vs. UT-B selectivity
Head-to-head
Selectivity ratio ≈ 4.8-fold
UTA1inh-A3: ≈ 1.8-fold
Modest UT-A1 preference supports target engagement studies
UT-B assay in rat erythrocyte suspension
selectivity UT-A1 UT-B urea transporter off-target

Noncompetitive and Reversible Inhibition Mechanism

UTA1inh-A1 acts through a noncompetitive mechanism, as evidenced by the lack of effect of urea concentration (200–1600 mM) on its IC50 for UT-A1 inhibition [1]. Moreover, its inhibitory effect is fully reversible upon washout, with UT-A1 activity restored after a 15-minute wash period [1]. Computational docking based on homology models places its binding site in the cytoplasmic pore region of UT-A1, consistent with its intracellular site of action [1].

Inhibition mechanism
Method context
Noncompetitive & fully reversible
Cytoplasmic pore binding site; IC50 independent of urea concentration
Consistent potency under variable urea loads
Washout recovery confirmed after 15 min; docking to homology model
inhibition mechanism noncompetitive reversibility binding site urea transporter

UTA1inh-A1 Research Application Scenarios


UT-A1 vs. UT-B Target Engagement in Kidney

UTA1inh-A1 is the Class A compound of choice when the experimental objective demands a demonstrable selectivity window between UT-A1 and UT-B (selectivity ratio ~4.8-fold) [1]. In isolated perfused kidney or inner medullary collecting duct (IMCD) preparations where both UT-A1 and UT-B are expressed, UTA1inh-A1 allows researchers to titrate selective UT-A1 inhibition at concentrations around 3–10 μM while limiting UT-B engagement, in contrast to the essentially non-selective UTA1inh-A3 (selectivity ratio ~1.8-fold) [1].

Noncompetitive Control in Variable Urea Gradients

In protocols investigating diuretic mechanisms under variable urea loads, UTA1inh-A1 serves as a validated noncompetitive inhibitor control that maintains constant IC50 across a wide urea concentration range (200–1600 mM) [1]. This property makes it particularly suited for in vivo rodent diuresis studies where medullary urea concentration fluctuates with hydration status, avoiding the efficacy drift seen with competitive inhibitors like UTA1inh-D1 [1].

SAR Reference Standard for 8-HQ Class

UTA1inh-A1 is the optimal reference compound for medicinal chemistry programs aimed at enhancing UT-A1 selectivity within the 8-hydroxyquinoline series, as it provides a well-defined baseline for the 4-ethoxyphenylamino/piperidine scaffold combination (UT-A1 IC50 = 3.3 μM, selectivity ~4.8-fold) [1]. New analogs can be directly compared against this benchmark to quantify improvements in potency and selectivity, leveraging the extensive SAR data on >400 analogs already reported [1].

Reversible Inhibition for In Vivo Diuretic POC

For acute diuresis models where washout and recovery of UT-A1 function post-administration is desirable for safety or pharmacokinetic/pharmacodynamic profiling, UTA1inh-A1's fully reversible inhibition profile (confirmed by washout experiments) [1] provides a critical advantage over irreversible or slowly reversible inhibitors that may confound recovery-phase measurements.

Application
Selection Property
Validation Focus
Kidney UT-A1/UT-B target engagement studies
Selective UT-A1 inhibition with quantifiable UT-B sparing
UT-B co-inhibition threshold at working concentrations
Variable urea load diuretic mechanism research
Noncompetitive inhibition mechanism independent of urea concentration
IC50 stability across 200–1600 mM urea gradient
8-Hydroxyquinoline SAR medicinal chemistry
Well-characterized 4-ethoxyphenylamino/piperidine scaffold baseline
Potency and selectivity benchmark against new analogs
In vivo diuresis models with recovery-phase assessment
Fully reversible inhibition with washout recovery
Post-administration UT-A1 function restoration evaluation
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